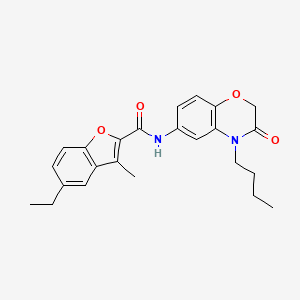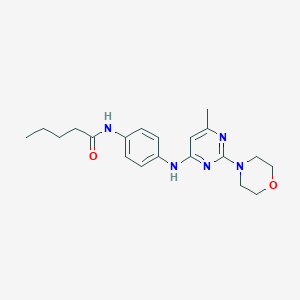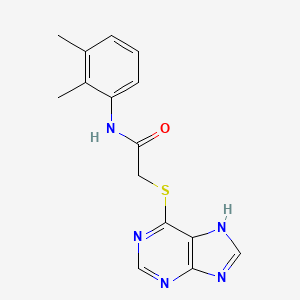![molecular formula C23H31N3O3S B11307563 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11307563.png)
2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound that features a piperidine sulfonyl group and a tetrahydrophthalazinone core
Preparation Methods
The synthesis of 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one typically involves a multi-step process. The synthetic route often starts with the preparation of the piperidine sulfonyl intermediate, followed by its coupling with the tetrahydrophthalazinone core. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine sulfonyl group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being investigated for its potential therapeutic effects, including its role as an anticancer agent and its ability to inhibit specific enzymes involved in disease pathways
Industry: The compound is used in the development of new materials and as a building block for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine sulfonyl group is known to play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the modulation of various biological pathways, making the compound a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include other piperidine sulfonyl derivatives and tetrahydrophthalazinone analogs. Compared to these compounds, 2-ethyl-4-[4-ethyl-3-(piperidin-1-ylsulfonyl)phenyl]-5,6,7,8-tetrahydrophthalazin-1(2H)-one is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Some similar compounds include:
- 1-methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole
- 4-(piperidin-1-yl)pyridine derivatives
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C23H31N3O3S |
|---|---|
Molecular Weight |
429.6 g/mol |
IUPAC Name |
2-ethyl-4-(4-ethyl-3-piperidin-1-ylsulfonylphenyl)-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C23H31N3O3S/c1-3-17-12-13-18(16-21(17)30(28,29)25-14-8-5-9-15-25)22-19-10-6-7-11-20(19)23(27)26(4-2)24-22/h12-13,16H,3-11,14-15H2,1-2H3 |
InChI Key |
UJUMBLBMVWENAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(5-{[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-phenylmethanesulfonamide](/img/structure/B11307487.png)
![2-(2-methylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11307491.png)

![N-[2-(4-tert-butylphenyl)-2-(pyrrolidin-1-yl)ethyl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11307502.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11307505.png)


![3-chloro-N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11307532.png)
![N-(3-acetylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11307536.png)
![2-[(4-ethyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11307547.png)
![2-(3-methylphenoxy)-N-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B11307548.png)
![2-[(3,5-dimethylphenoxy)methyl]-4,6-dimethyl-1H-benzimidazole](/img/structure/B11307559.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11307575.png)
![4-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11307580.png)
